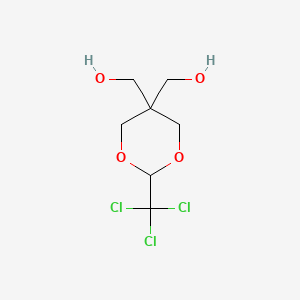
Penthrichloral
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penthrichloral, also known as pentaerythritol chloral, is a sedative and hypnotic compound. It is a prodrug of chloral hydrate, which means it is metabolized in the body to produce the active drug. This compound is known for its sedative properties and is used in various medical applications due to its effectiveness and reduced gastric irritation compared to chloral hydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penthrichloral can be synthesized through the reaction of pentaerythritol with chloral hydrate. The reaction typically involves heating pentaerythritol with an excess of chloral hydrate under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: Penthrichloral undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloral hydrate and other by-products.
Reduction: Reduction reactions can convert this compound to less chlorinated compounds.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or iodine can be used under controlled conditions.
Major Products Formed:
Oxidation: Chloral hydrate and other chlorinated by-products.
Reduction: Less chlorinated derivatives of this compound.
Substitution: Halogen-substituted derivatives of this compound
Scientific Research Applications
Penthrichloral has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly its sedative and hypnotic properties.
Medicine: Used in the development of sedative and hypnotic medications. It is also studied for its potential use in treating various medical conditions.
Industry: Employed as a binder for polyester fibers and in the production of other industrial chemicals
Mechanism of Action
Penthrichloral exerts its effects by being metabolized into chloral hydrate in the body. Chloral hydrate then acts on the central nervous system to produce sedative and hypnotic effects. The primary molecular targets are the gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission. By enhancing the activity of GABA receptors, this compound induces sedation and hypnosis .
Comparison with Similar Compounds
Chloral Hydrate: The active metabolite of penthrichloral, known for its sedative properties.
Trichloroethanol: Another metabolite of chloral hydrate with sedative effects.
Pentoxifylline: A xanthine derivative with different pharmacological properties but similar in terms of being a central nervous system depressant.
Uniqueness of this compound: this compound is unique due to its prodrug nature, which allows it to be more palatable and cause less gastric irritation compared to chloral hydrate. This makes it a preferred choice in certain medical applications where patient comfort is a priority .
Properties
CAS No. |
5684-90-2 |
|---|---|
Molecular Formula |
C7H11Cl3O4 |
Molecular Weight |
265.5 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-2-(trichloromethyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C7H11Cl3O4/c8-7(9,10)5-13-3-6(1-11,2-12)4-14-5/h5,11-12H,1-4H2 |
InChI Key |
QMSJBEPHXPSJPT-UHFFFAOYSA-N |
SMILES |
C1C(COC(O1)C(Cl)(Cl)Cl)(CO)CO |
Canonical SMILES |
C1C(COC(O1)C(Cl)(Cl)Cl)(CO)CO |
Key on ui other cas no. |
5684-90-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















